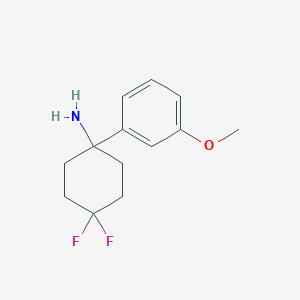

![molecular formula C18H15FN2O3S B2818535 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 330201-46-2](/img/structure/B2818535.png)

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiazole ring. The presence of the dimethoxyphenyl group suggests potential sites for further chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, the benzamide group, and the dimethoxyphenyl group. Each of these groups has distinct chemical properties that could influence how the compound behaves in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility, while the thiazole ring could affect its stability .Aplicaciones Científicas De Investigación

Antitumor Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide and its derivatives have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. A study highlighted the synthesis of new 2-phenylbenzothiazoles based on the discovery of potent antitumor properties of similar compounds. These new agents demonstrated potent antiproliferative activity, with significant effects observed in the NCI 60 human cancer cell line panel. The research established a strong foundation for the antitumor application of these compounds, emphasizing the role of structural variations in their activity (Mortimer et al., 2006).

Synthetic Methodologies

The development of practical and scalable synthetic routes for compounds related to this compound is crucial for their application in medicinal chemistry. A study described the synthesis of YM758 monophosphate, a potent inhibitor of the If current channel, showcasing the importance of novel synthetic approaches in creating medically relevant compounds. This work demonstrates the advancements in synthetic chemistry that enable the production of complex molecules for potential therapeutic use (Yoshida et al., 2014).

Diagnostic Imaging Probes

Fluorinated 2-arylbenzothiazoles, structurally related to this compound, have been explored as novel probes for positron emission tomography (PET) imaging to visualize tyrosine kinase activity in cancers. The synthesis and evaluation of carbon-11 and fluorine-18 labeled derivatives aim to provide new tools for the non-invasive imaging of cancer, enhancing the understanding of tumor biology and facilitating the development of targeted therapies (Wang et al., 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-23-15-7-6-11(9-16(15)24-2)14-10-25-18(20-14)21-17(22)12-4-3-5-13(19)8-12/h3-10H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAYBGBFHBLOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

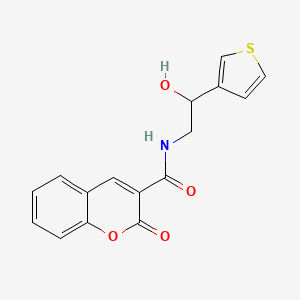

![Diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2818452.png)

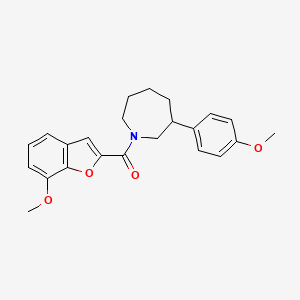

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)

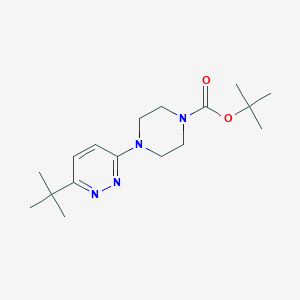

![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)

![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)

![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)

![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)

![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)

![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)